Home > Products > Screening Compounds P100639 > Lenalidomide-C5-OH
Lenalidomide-C5-OH -

Lenalidomide-C5-OH

Catalog Number: EVT-14902601
CAS Number:
Molecular Formula: C18H23N3O4
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-C5-OH is a derivative of lenalidomide, an immunomodulatory drug that has shown significant efficacy in treating various hematological malignancies. Lenalidomide itself is a structural analog of thalidomide, possessing enhanced anti-angiogenic, anti-inflammatory, and cytotoxic properties. The compound is notable for its role in targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs) technology. This derivative is recognized for its potential to modulate protein interactions and degradation pathways, making it a valuable tool in both research and therapeutic contexts.

Source and Classification

Lenalidomide-C5-OH is classified under the category of small molecule drugs and falls within the broader class of thalidomide analogs. The compound is primarily sourced from synthetic processes that modify the parent compound, lenalidomide, to enhance its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lenalidomide-C5-OH involves several key steps:

  1. Bromination: The initial step typically includes the bromination of glutarimide using bromine in the presence of acetic acid to produce 3-bromopiperidine-2,6-dione.
  2. Condensation: Following bromination, a condensation reaction occurs between 4-nitro-2,3-dihydroisoindol-1-one and 3-bromopiperidine-2,6-dione in dimethylformamide (DMF) to yield the nitro precursor.
  3. Reduction: The nitro group is then reduced using platinum group metal-free catalysts to produce Lenalidomide-C5-OH.

These synthetic routes have been optimized for scalability and efficiency in industrial production settings, often employing design of experiments (DoE) methodologies to enhance yield.

Molecular Structure Analysis

Structure and Data

Lenalidomide-C5-OH features a complex molecular structure characterized by its piperidine ring and various functional groups that contribute to its biological activity. The molecular formula can be represented as C13H13N3O3C_{13}H_{13}N_3O_3. Key structural attributes include:

  • A piperidine core that facilitates interaction with biological targets.
  • Hydroxyl (-OH) groups that enhance solubility and reactivity.
  • Nitro groups that can be subject to reduction reactions.
Chemical Reactions Analysis

Reactions and Technical Details

Lenalidomide-C5-OH undergoes various chemical reactions:

  1. Reduction: This involves adding hydrogen or removing oxygen, often using reducing agents such as iron powder or palladium on carbon.
  2. Substitution: Nucleophilic substitution reactions can occur with halides, leading to diverse derivatives.
  3. Oxidation: Common oxidizing agents like potassium permanganate are utilized under alkaline conditions.

These reactions allow for the generation of various derivatives that may possess different pharmacological properties.

Mechanism of Action

Lenalidomide-C5-OH exerts its effects through multiple mechanisms:

  • Immunomodulation: It alters cytokine production and enhances natural killer cell-mediated cytotoxicity against cancer cells.
  • Anti-Angiogenesis: The compound inhibits new blood vessel formation, thereby restricting tumor growth.
  • Target Interaction: It binds to cereblon, a substrate receptor of the CRL4 E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation such as IKZF1 and IKZF3.

These mechanisms collectively contribute to its therapeutic efficacy in treating conditions like multiple myeloma.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lenalidomide-C5-OH exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 263.26 g/mol.
  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water due to its hydrophobic characteristics.
  • Stability: It demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining its formulation and delivery methods in clinical applications.

Applications

Scientific Uses

Lenalidomide-C5-OH has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing complex molecules.
  • Biology: The compound is employed in studying protein degradation pathways and cellular signaling mechanisms.
  • Medicine: It plays a critical role in developing PROTACs for targeted cancer therapy, allowing for selective degradation of oncogenic proteins.
  • Industry: Lenalidomide-C5-OH is utilized in pharmaceutical development and research chemicals aimed at novel therapeutic strategies.
Introduction to Lenalidomide-C5-OH in Targeted Protein Degradation Research

Historical Context of Immunomodulatory Drugs (IMiDs) and Cereblon (CRBN) Ligands

The development of Lenalidomide-C5-OH is intrinsically linked to the decades-long evolution of IMiDs, beginning with the serendipitous discovery of thalidomide's anti-inflammatory properties in the 1950s. First-generation IMiDs like thalidomide demonstrated clinical efficacy but were hampered by significant off-target effects and complex pharmacokinetics. The introduction of lenalidomide in the early 2000s marked a substantial therapeutic advancement, offering improved potency and reduced neurotoxicity while maintaining immunomodulatory and anti-angiogenic properties [5]. The pivotal breakthrough in understanding IMiD mechanism came in 2010 when Ito et al. identified cereblon (CRBN) as the primary molecular target, revealing that IMiDs function as molecular glues that reprogram the CRL4CRBN E3 ubiquitin ligase complex [4] [7]. This seminal discovery demonstrated that lenalidomide induces proteasomal degradation of lymphoid transcription factors IKZF1 and IKZF3 in multiple myeloma cells, providing the first mechanistic explanation for its therapeutic efficacy in hematological malignancies [4].

Structural analyses later revealed that lenalidomide binds within a tri-tryptophan pocket in the CRBN β-hairpin domain, utilizing its glutarimide ring to establish critical hydrogen bonds while the isoindolinone ring extends toward the solvent interface. This binding mode induces conformational changes that create novel interfacial surfaces, enabling the recruitment and ubiquitination of neosubstrates that are not normally recognized by CRBN [6] [8]. The structural understanding of the CRBN-lenalidomide interaction provided the foundation for rational design of derivatives optimized for TPD applications. Lenalidomide-C5-OH emerged from this evolutionary trajectory as a purpose-built CRBN recruiter that retains the molecular recognition elements of lenalidomide while incorporating synthetic handles for PROTAC conjugation [3] [9].

Table 1: Evolution of IMiD Compounds and Their Role in Targeted Protein Degradation

GenerationRepresentative CompoundsKey InnovationsRole in TPD Development
First-GenerationThalidomideInitial discovery of immunomodulatory propertiesLimited utility due to stability and toxicity issues
Second-GenerationLenalidomide, PomalidomideImproved specificity, reduced neurotoxicityEstablished CRBN as biological target; degradation of IKZF1/3
Third-GenerationLenalidomide-C5-OH, CC-885Engineered exit vectors, modified selectivityPurpose-built for PROTAC conjugation; enables rational degrader design
Next-GenerationC5-derivatives with varied linkersEnhanced selectivity profilesCustomizable ternary complex geometry for specific targets

Role of Lenalidomide-C5-OH as a Molecular Scaffold in PROTAC Design

Lenalidomide-C5-OH serves as a versatile E3 ligase-recruiting warhead in the modular architecture of PROTAC molecules. Its molecular design features three critical elements: (1) the phthalimide-glutarimide CRBN-binding pharmacophore, (2) the C5-hydroxymethyl exit vector, and (3) the terminal hydroxyl functional group for chemical conjugation. This specific arrangement enables synthetic access to PROTACs with variable linker lengths and compositions while maintaining optimal orientation for ternary complex formation [3] [9]. Unlike the parent lenalidomide molecule, which undergoes minimal metabolism and primarily renal excretion [2], Lenalidomide-C5-OH is expressly designed for incorporation into larger chimeric structures without compromising CRBN-binding affinity.

The terminal hydroxyl group provides a flexible attachment point for coupling to target protein ligands through diverse conjugation chemistries. Common synthetic approaches involve conversion to activated esters (e.g., NHS esters), carboxylic acids, or azide functionalities that can react with complementary handles on target-binding moieties. The ethylene glycol-based linkers frequently attached to this position enhance aqueous solubility and provide necessary molecular flexibility to accommodate diverse ternary complex geometries [9]. Biophysical studies demonstrate that PROTACs incorporating Lenalidomide-C5-OH maintain nanomolar affinity for CRBN while enabling efficient recruitment of target proteins such as BRD4, BTK, and AR. This balanced affinity is critical for inducing productive ternary complexes that position the target protein within optimal ubiquitination distance of the E2-loaded ubiquitin [6].

The pharmacokinetic optimization facilitated by Lenalidomide-C5-OH represents a significant advancement over first-generation CRBN recruiters. PROTACs constructed with this scaffold demonstrate improved cell permeability and reduced efflux transporter susceptibility compared to bulkier conjugates, addressing key challenges in degrader development [3]. Additionally, the hydroxylation site minimizes metabolic vulnerabilities associated with unsubstituted alkyl chains, enhancing metabolic stability in hepatic microsomes while retaining the favorable excretion profile of the parent scaffold [2] [9].

Table 2: Key Functional Groups in Lenalidomide-C5-OH for PROTAC Construction

Structural ElementChemical FunctionRole in PROTAC Design
Phthalimide RingCRBN binding domainDirects E3 ubiquitin ligase recruitment to target protein complex
Glutarimide RingHydrophobic interactions with CRBN trityptophan pocketMaintains high-affinity binding to cereblon
C5-Hydroxymethyl GroupExit vector positioningOrients linker away from CRBN binding interface
Terminal HydroxylConjugation handleEnables covalent attachment to target-specific ligands via cleavable/non-cleavable linkers
Ethylene Glycol LinkerSpacer moietyProvides flexibility and optimal distance for ternary complex formation

Significance of C5 Hydroxylation in Modulating Substrate Specificity

The strategic hydroxylation at the C5 position of lenalidomide represents a sophisticated structure-activity relationship (SAR) refinement that significantly influences neosubstrate selectivity. Crystallographic analyses reveal that modifications at this position protrude toward the substrate-recognition interface of the CRBN complex, directly impacting which proteins are recruited for ubiquitination . Unlike the parent lenalidomide molecule, which promiscuously degrades IKZF1, IKZF3, and CK1α, PROTACs incorporating Lenalidomide-C5-OH demonstrate enhanced selectivity profiles for specific neosubstrates. This precision is attributed to the steric and electronic influences of the hydroxyl group on the geometry of the substrate-binding pocket [10].

Recent mechanistic studies indicate that the C5-hydroxyl group participates in a hydrogen-bonding network with conserved water molecules at the CRBN-substrate interface. This structured hydration shell alters the electrostatic potential of the binding surface, preferentially accommodating substrates with complementary surface topology . For instance, PROTACs derived from Lenalidomide-C5-OH show significantly reduced off-target degradation of CK1α compared to those utilizing unmodified lenalidomide, while maintaining potent degradation of IKZF1 and IKZF3. This selective degradation profile is particularly advantageous in hematological malignancy contexts where CK1α degradation may contribute to hematopoietic toxicity [4].

The C5 modification strategy represents a broader paradigm in degrader optimization. A 2023 study demonstrated that 6-fluoro lenalidomide (a closely related derivative) induced selective degradation of IKZF1, IKZF3, and CK1α - proteins directly implicated in anti-hematological cancer activity - while showing reduced activity against developmentally critical neosubstrates . Similarly, Lenalidomide-C5-OH enables PROTACs to achieve therapeutic effects at lower concentrations due to improved selectivity, potentially widening the therapeutic window. The hydroxyl group also serves as a synthetic handle for further derivatization, allowing medicinal chemists to fine-tune degrader properties through esterification, etherification, or conversion to other functional groups without compromising the core CRBN-binding pharmacophore [10].

Table 3: Impact of C5 Modification on Substrate Degradation Profiles

Lenalidomide DerivativeIKZF1 DegradationIKZF3 DegradationCK1α DegradationSelectivity Advantage
Lenalidomide (parent)+++++++++Broad-spectrum degradation
6-Fluoro-lenalidomide+++++++Reduced CK1α off-target effects
Lenalidomide-C5-OH+++++±Minimized CK1α degradation; optimized for PROTAC conjugation
CC-122 (C4 modification)++++++-Complete avoidance of CK1α degradation

Properties

Product Name

Lenalidomide-C5-OH

IUPAC Name

3-[7-(5-hydroxypentylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C18H23N3O4/c22-10-3-1-2-9-19-14-6-4-5-12-13(14)11-21(18(12)25)15-7-8-16(23)20-17(15)24/h4-6,15,19,22H,1-3,7-11H2,(H,20,23,24)

InChI Key

JIXCJWWLJXTNPV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.